Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
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Description
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H19FO3 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
Compounds similar to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate are often used as intermediates in the synthesis of complex organic molecules. For instance, ethyl 2-acetoxy-3-oxoheptanoate, a compound with a somewhat similar structure, was used in the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977). This demonstrates the role of such compounds in synthetic organic chemistry, especially in constructing complex molecular architectures.
Biological Activity Evaluation
Another application area for structurally related compounds is in the evaluation of biological activities. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was synthesized and tested for its affinity towards central benzodiazepine receptors (CBR), showing high affinity and partial agonist profile in vitro (Anzini et al., 2008). This highlights the potential use of similar ethyl ester compounds in the development of new pharmacologically active agents.
Methodological Improvements in Synthesis
Research also focuses on improving the synthesis of related compounds. An example includes the improved synthesis of methyl or ethyl 7-oxoheptanoate, which demonstrates advancements in synthetic methodologies for producing key intermediates more efficiently (Ballini, Marcantoni, & Petrini, 1991). Such methodological improvements are crucial for the economical and scalable production of complex organic molecules.
Antiproliferative Activity Studies
Compounds bearing the ethyl ester functionality and specific aromatic substitutions, similar to this compound, have been investigated for their antiproliferative activities. For example, derivatives synthesized with an adamantane fragment showed moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This suggests the potential exploration of similar compounds in cancer research and therapy.
Asymmetric Reduction Studies
Research into the asymmetric reduction of related compounds, such as ethyl 3-aryl-3-oxopropanoates, to produce enantioselectively reduced alcohols using Rhizopus species, reveals the importance of such compounds in stereochemical studies and the production of enantiomerically pure substances (Salvi & Chattopadhyay, 2006).
Properties
IUPAC Name |
ethyl 7-(3-fluorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFVHHUVZLHMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645573 |
Source
|
Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-57-5 |
Source
|
Record name | Ethyl 3-fluoro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122115-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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